molecular formula C14H12BF3O3 B1378348 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid CAS No. 1701435-39-3

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1378348
CAS RN: 1701435-39-3
M. Wt: 296.05 g/mol
InChI Key: NMBJNPIUYMLHPK-UHFFFAOYSA-N
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Description

“2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid” is a boronic acid derivative with the CAS Number: 1701435-39-3. It has a molecular weight of 296.05 and its linear formula is C14H12BF3O3 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Coupling

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex organic compounds. The boronic acid acts as a nucleophilic partner, coupling with various electrophilic partners in the presence of a palladium catalyst.

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, this compound is utilized to create biologically active molecules. It can be used to synthesize potential antagonists of corticotropin-releasing hormone, which may have therapeutic applications in treating stress-related disorders .

Material Science: Electronic Materials

The boronic acid derivative can be involved in the synthesis of materials for electronic applications. For instance, it can be used to create thiazole derivatives for printable electronics, contributing to the development of flexible and wearable electronic devices .

Analytical Chemistry: Chromatography and Sensing

In analytical chemistry, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can be part of the synthesis of novel compounds used in chromatography or as sensors. Its ability to form stable complexes with various analytes makes it a candidate for developing new analytical methods .

Environmental Applications: Pollutant Removal

While direct applications in environmental science are not well-documented for this specific compound, boronic acids, in general, have been explored for their potential in pollutant removal from water sources. They can act as ligands to bind and remove harmful substances .

Industrial Applications: Catalysts and Intermediates

In the industrial sector, this boronic acid is a precursor in the synthesis of various intermediates. Its role in Suzuki-Miyaura coupling is particularly significant, as this reaction is widely used in the large-scale production of pharmaceuticals, agrochemicals, and organic materials .

Safety and Hazards

The safety information for “2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid” indicates that it may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids and their derivatives, it is likely that future research will continue to explore their potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal catalyst, typically palladium . The newly formed organopalladium species then undergoes a coupling reaction with an electrophile to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, is a key step in various synthetic pathways used in organic chemistry . The resulting carbon-carbon bond formation enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules, enhancing its absorption and distribution .

Result of Action

The primary result of the action of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include pH, temperature, and the presence of certain functional groups . For example, the transmetalation step in Suzuki-Miyaura reactions is often facilitated by the addition of a base, which can deprotonate the boronic acid and enhance its nucleophilicity .

properties

IUPAC Name

[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBJNPIUYMLHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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